



Synthesis of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" from 3,4-dimethoxyphenethylamine

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Compound of Interest

Rhodanine, 3-(3,4dimethoxyphenethyl)
Cat. No.:

B1362438

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Application Notes: Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

Introduction Rhodanine, a 2-thioxo-1,3-thiazolidin-4-one scaffold, is a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have been investigated for their potential as anticancer, antibacterial, antiviral, and antidiabetic agents.[1] The versatility of the rhodanine core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. The synthesis of N-substituted rhodanines is a key strategy for developing novel therapeutic agents.

The target compound, **Rhodanine**, **3-(3,4-dimethoxyphenethyl)-**, incorporates the 3,4-dimethoxyphenethylamine moiety. This starting material is a valuable building block in pharmaceutical synthesis, serving as a precursor to alkaloids and other bioactive molecules where the dimethoxyphenyl group can contribute to target binding and metabolic stability.[2] The following protocol details a robust one-pot, three-component method for the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine from 3,4-dimethoxyphenethylamine.

Reaction Principle The synthesis proceeds via a well-established route for N-substituted rhodanines. The primary amine of 3,4-dimethoxyphenethylamine first reacts with carbon disulfide in a basic medium to form a dithiocarbamate salt in situ. This nucleophilic intermediate



then undergoes an S-alkylation reaction with an α -haloacetate, in this case, sodium chloroacetate. The final step is an acid-catalyzed intramolecular cyclization with the elimination of water to yield the stable five-membered rhodanine ring. This one-pot procedure avoids the isolation of intermediates, offering an efficient and straightforward pathway to the desired product.[3][4]

Data Presentation

Table 1: Reagent Properties and Stoichiometry

Reagent	Formula	MW (g/mol)	Moles	Equivalents
3,4- Dimethoxyphene thylamine	C10H15NO2	181.23	0.050	1.0
Carbon Disulfide	CS ₂	76.14	0.055	1.1
Chloroacetic Acid	C2H3ClO2	94.50	0.050	1.0
Sodium Hydroxide	NaOH	40.00	0.100	2.0

Table 2: Optimized Reaction Parameters



Parameter	Value	
Dithiocarbamate Formation		
Solvent	Ethanol/Water (2:1)	
Temperature	0 - 5 °C	
Reaction Time	2 hours	
Alkylation Step		
Temperature	Room Temperature	
Reaction Time	4 - 6 hours	
Cyclization Step		
Acid	6 M Hydrochloric Acid	
Temperature	90 - 95 °C	
Reaction Time	1 hour	

Experimental Protocol

Materials:

- 3,4-Dimethoxyphenethylamine (9.06 g, 0.050 mol)
- Carbon Disulfide (4.19 g, 3.32 mL, 0.055 mol)
- Chloroacetic Acid (4.73 g, 0.050 mol)
- Sodium Hydroxide (4.00 g, 0.100 mol)
- Ethanol (100 mL)
- Deionized Water (50 mL)
- 6 M Hydrochloric Acid (approx. 50 mL)



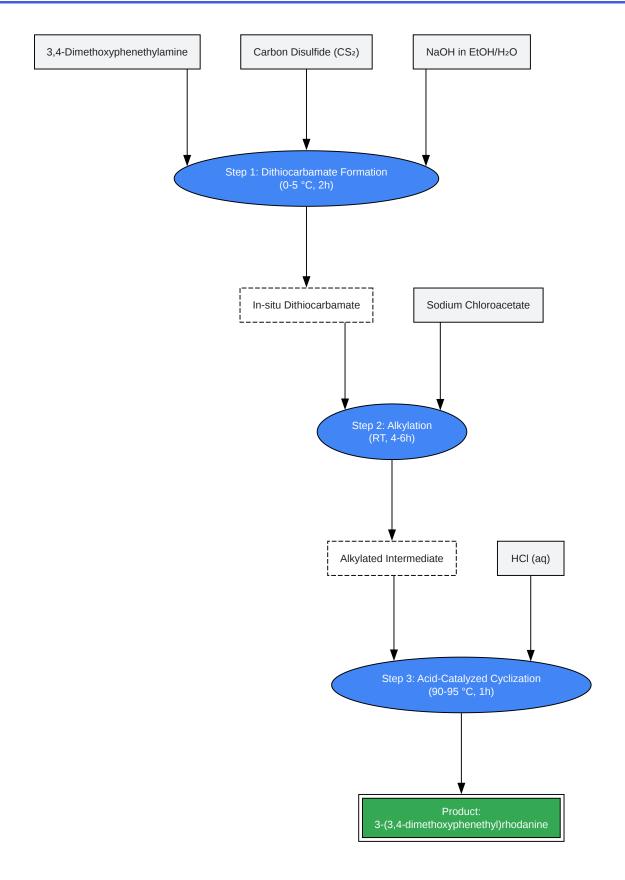
Ice bath

Procedure:

- Preparation of Sodium Hydroxide Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (4.00 g, 0.100 mol) in a mixture of ethanol (100 mL) and deionized water (50 mL).
 Cool the solution to 0-5 °C using an ice bath.
- Dithiocarbamate Formation: To the cold, stirred basic solution, add 3,4-dimethoxyphenethylamine (9.06 g, 0.050 mol). Once dissolved, add carbon disulfide (3.32 mL, 0.055 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
- Alkylation with Chloroacetate: In a separate beaker, carefully dissolve chloroacetic acid (4.73 g, 0.050 mol) in 30 mL of deionized water. Slowly add this solution to the reaction mixture.
 Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
 The solution will typically change color during this period.
- Cyclization and Product Isolation: Slowly pour the reaction mixture into a beaker containing vigorously stirred, pre-heated 6 M hydrochloric acid (50 mL) at 90-95 °C. An immediate precipitate should form. Continue heating and stirring at this temperature for 1 hour to ensure complete cyclization.
- Work-up: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
- Purification: Wash the collected solid product thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the product under vacuum at 50 °C to a constant weight. The resulting solid is 3-(3,4-dimethoxyphenethyl)rhodanine. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or glacial acetic acid if required.

Visualization





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